molecular formula C8H16Cl2N2OS B2443776 2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate CAS No. 933698-13-6

2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate

Cat. No.: B2443776
CAS No.: 933698-13-6
M. Wt: 259.19
InChI Key: CQXDHCYZACUKNI-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate is a chemical compound with a complex structure that includes a cyclopenta[d][1,3]thiazole ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH.H2O/c9-5-4-8-10-6-2-1-3-7(6)11-8;;;/h1-5,9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDHCYZACUKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933698-13-6
Record name 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate typically involves multiple steps, starting with the formation of the cyclopenta[d][1,3]thiazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as amines and thiazoles, under specific conditions.

  • Reduction Reactions: Reduction steps may be required to convert intermediate compounds into the final product.

  • Hydrochloride Formation: The final step often involves the formation of the dihydrochloride salt and its subsequent crystallization to obtain the hydrate form.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves:

  • Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a larger scale.

  • Purification Techniques: Techniques such as recrystallization, filtration, and chromatography are employed to purify the final product.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify the compound's structure.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. Examples include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

Histamine H3 Receptor Modulation

Research has indicated that derivatives related to 2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine exhibit potential as histamine H3 receptor antagonists. These compounds can modulate neurotransmitter release and have implications for treating cognitive disorders such as Alzheimer's disease. For instance, a study demonstrated that certain derivatives could significantly increase acetylcholine levels in the brain, suggesting their role in enhancing cognitive functions .

Antimicrobial Activity

Compounds containing thiazole and cyclopentane moieties have been evaluated for their antimicrobial properties. In vitro studies showed that related compounds could exhibit activity against various bacterial strains. The structural features of the thiazole ring enhance interaction with microbial targets, leading to effective inhibition .

Anticonvulsant and CNS Activity

Research into similar thiazole derivatives has revealed anticonvulsant properties. Compounds were synthesized and tested for their efficacy in animal models of epilepsy, showing significant reductions in seizure frequency . The mechanism is believed to involve modulation of GABAergic transmission.

Case Study 1: Histamine H3 Receptor Antagonists

A series of compounds based on the thiazole structure were synthesized and tested for their affinity at the histamine H3 receptor. One notable compound demonstrated an IC50 value of 4.0 nM, indicating high potency. The study also highlighted favorable pharmacokinetic profiles, including good oral bioavailability and acceptable half-life in preclinical models .

Case Study 2: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of thiazole derivatives, several compounds were evaluated against Mycobacterium tuberculosis. The most promising derivative exhibited a minimum inhibitory concentration (MIC) of 3.99 μM, showcasing its potential as a lead compound for further development against resistant strains of tuberculosis .

Data Tables

Application AreaCompound TypeKey Findings
Histamine H3 Receptor ModulationThiazole DerivativesPotent antagonism (IC50 = 4.0 nM)
Antimicrobial ActivityThiazole CompoundsEffective against M. tuberculosis (MIC = 3.99 μM)
Anticonvulsant ActivityCyclopentane-Thiazole DerivativesSignificant seizure reduction in animal models

Mechanism of Action

The mechanism by which 2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-(4-piperidinyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

  • 5,6-Dihydro-4H-cyclopentathiazol-2-ylamine

These compounds share the cyclopenta[d][1,3]thiazole ring system but differ in their substituents and functional groups, leading to different chemical and biological properties.

Biological Activity

2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate is a compound with potential therapeutic applications due to its structural features that suggest bioactivity. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2S·2HCl·H2O
  • Molecular Weight : 227.15 g/mol
  • CAS Number : 2503204-25-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a therapeutic agent in neurodegenerative diseases and other conditions. The thiazole ring structure is known for its interaction with various biological targets.

1. Neuroprotective Effects

Research indicates that compounds with thiazole moieties exhibit significant neuroprotective properties. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission which is often compromised in neurodegenerative diseases like Alzheimer's.

CompoundAChE Inhibition IC50 (µM)
Compound A2.7
Compound B5.0
2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamineTBD

2. Antioxidant Activity

Another important aspect of the biological activity of this compound is its potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

3. Antimicrobial Properties

Preliminary studies suggest that thiazole derivatives exhibit antimicrobial activity against a range of pathogens. This property could be beneficial for developing new antimicrobial agents.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like AChE, the compound can enhance neurotransmitter levels.
  • Scavenging Free Radicals : The structure allows for the donation of electrons to free radicals, thereby neutralizing them.
  • Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiazole-containing compounds:

  • Acetylcholinesterase Inhibition Study :
    • A study synthesized various thiazole derivatives and assessed their AChE inhibitory activity using in vitro assays.
    • Results indicated that specific modifications to the thiazole ring significantly enhanced inhibitory potency.
  • Antioxidant Activity Assessment :
    • Compounds were tested for their ability to scavenge DPPH radicals.
    • Results showed a dose-dependent increase in antioxidant capacity.
  • Antimicrobial Efficacy :
    • A series of thiazole derivatives were screened against bacterial strains.
    • Notable activity was observed against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate?

  • Methodological Answer : Synthesis typically involves cyclization of thiazole precursors with cyclopentane derivatives. For example, arylisothiocyanates can react with hydrazonoyl halides in dimethylformamide (DMF) under basic conditions (e.g., KOH) to form thiazole intermediates, followed by dihydrochloride salt formation via HCl treatment . Solvent selection (e.g., DMF for solubility) and reaction time (24–48 hours) are critical for yield optimization.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify cyclopenta-thiazole ring protons (δ 2.5–3.5 ppm for cyclopentane CH2_2) and amine protons (δ 1.8–2.2 ppm). X-ray crystallography is ideal for resolving stereochemical ambiguities.
  • Purity Assessment : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v) can identify impurities. HPLC with UV detection (λ = 254 nm) provides quantitative purity data .

II. Advanced Research Challenges

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile if byproduct formation occurs.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency.
  • Temperature Control : Gradual heating (40–60°C) reduces side reactions during cyclopentane-thiazole ring closure .

Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. HPLC purity)?

  • Methodological Answer :

  • Contradiction Analysis : If NMR suggests high purity but HPLC shows impurities, perform LC-MS to identify non-UV-active contaminants (e.g., inorganic salts).
  • Sample Preparation : Ensure thorough drying to remove residual solvents (e.g., DMF) that may skew NMR integration .

Q. What stability considerations are critical for this compound under experimental conditions?

  • Methodological Answer :

  • Hydrate Stability : Store under anhydrous conditions (argon atmosphere) to prevent deliquescence. Monitor via Karl Fischer titration.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

IV. Notes on Evidence Limitations

  • The provided evidence primarily discusses structurally related compounds (e.g., thiazolidinones, pyrazolones). Direct data on the target compound is sparse, necessitating extrapolation from analogous synthetic and analytical workflows .

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